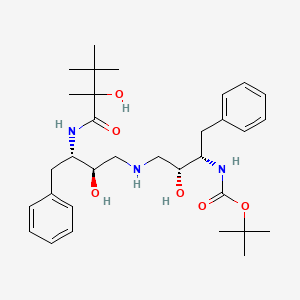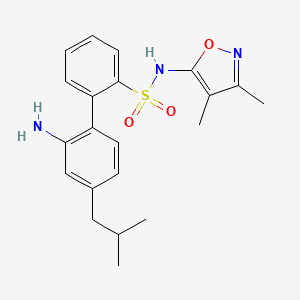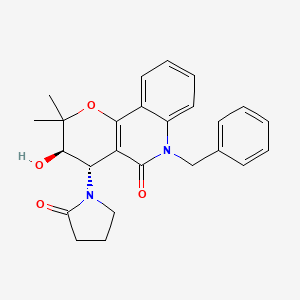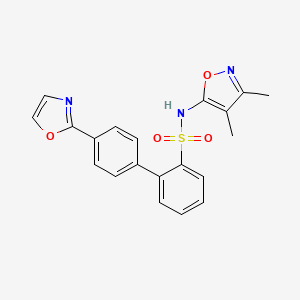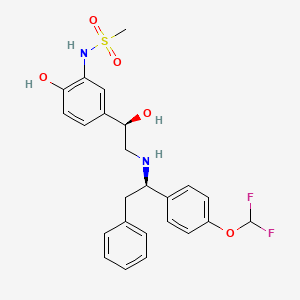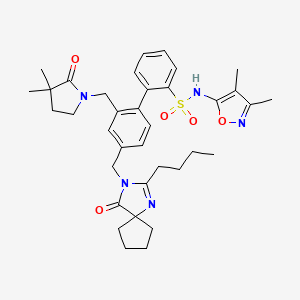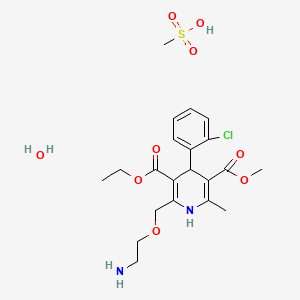
Amlodipine mesylate monohydrate
Übersicht
Beschreibung
Amlodipine mesylate monohydrate is a salt of Amlodipine . Amlodipine is a calcium channel blocker used to lower blood pressure and prevent chest pain . It works by affecting the movement of calcium into the cells of the heart and blood vessels, relaxing the blood vessels, lowering blood pressure, and increasing the supply of blood and oxygen to the heart while reducing its workload .
Synthesis Analysis
This compound has high purity, good fluidity, and compressibility, making it suitable for direct tableting processing by a high-speed tablet press . The synthesis of Amlodipine involves several processes .Molecular Structure Analysis
The chemical formula of this compound is C21H31ClN2O9S, with an exact mass of 522.14 and a molecular weight of 522.990 .Chemical Reactions Analysis
The antihypertensive drug substance Amlodipine besylate crystallizes in two stable crystal forms, an anhydrate and a monohydrate. Both forms have been characterized by thermal analysis, X-ray powder diffractometry, FTIR- and FT Raman spectroscopy .Physical And Chemical Properties Analysis
This compound has unusual physical stability in a broad range of relative humidities. The monohydrate forms an isomorphic dehydrate upon dehydration .Wissenschaftliche Forschungsanwendungen
Solid Forms and Characterization
Amlodipine besylate, a calcium channel antagonist, exists in various solid forms including anhydrate, monohydrate, dihydrate, and amorphous forms. These forms have been extensively characterized using techniques such as X-ray diffraction, thermal and spectroscopic analysis, and solubility measurements. The studies of these forms provide insight into their physical and chemical properties, which are essential for pharmaceutical formulation and manufacturing processes (Koradia et al., 2010).
Physicochemical Properties
The physicochemical properties of amlodipine besylate, including its hydrated and anhydrous crystal forms, have been analyzed. Moisture sorption and desorption investigations reveal the physical stability of these forms over a range of humidities, which is crucial for ensuring the quality and efficacy of the drug in different environmental conditions (Rollinger & Burger, 2002).
Antioxidant Properties and Molecular Docking
Studies on amlodipine besylate have also explored its molecular structural properties and antioxidant properties. Quantum computational investigations have provided insights into the electrophilic and nucleophilic sites, intermolecular electronic interactions, and antioxidant effects of amlodipine besylate, contributing to a deeper understanding of its pharmacological action (Hussan et al., 2019).
Drug-Excipient Compatibility
Research on drug-excipient compatibility is crucial for the development of stable and effective pharmaceutical formulations. Studies have investigated the compatibility of amlodipine besylate with various pharmaceutical excipients, using techniques like high-performance liquid chromatography. These studies are fundamental in the development of stable and effective pharmaceutical products (Brondi et al., 2017).
Dissolution Behavior and Early Events
Understanding the dissolution behavior of amlodipine is critical for its bioavailability. UV imaging and Raman spectroscopy have been used to study the early events of amlodipine dissolution, providing insights into how the drug dissolves and becomes available for absorption (Boetker et al., 2011).
Phase Transformations
The study of phase transformations in amlodipine besylate solid forms is crucial in understanding its stability under different conditions. Raman and near-infrared spectroscopy have been used to investigate these transformations, which is important for the manufacturing and storage of the drug (Koradia et al., 2011).
Wirkmechanismus
Amlodipine is a dihydropyridine calcium antagonist that inhibits the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle . This action relaxes the blood vessels and lowers blood pressure, and increases the supply of blood and oxygen to the heart while reducing its workload .
Safety and Hazards
Common side effects of Amlodipine may include dizziness, drowsiness, swelling of legs or ankles, irregular heartbeat, pounding heartbeats or fluttering in your chest, muscle stiffness, uncontrolled muscle movements, feeling tired, stomach pain, nausea, or flushing . Serious side effects may include signs of an allergic reaction such as hives, difficulty breathing, swelling of your face, lips, tongue, or throat . In rare cases, when you first start taking this medicine, your chest pain may get worse or you could have a heart attack .
Eigenschaften
IUPAC Name |
3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;methanesulfonic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O5.CH4O3S.H2O/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;1-5(2,3)4;/h5-8,17,23H,4,9-11,22H2,1-3H3;1H3,(H,2,3,4);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWOIMCQWJLZIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.CS(=O)(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31ClN2O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
440358-84-9 | |
| Record name | Amlodipine mesylate monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=440358-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amlodipine mesylate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0440358849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMLODIPINE MESYLATE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FAS0DJC51V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



